tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate: is an organic compound that serves as a polyethylene glycol (PEG) linker. It contains a tert-butyl carbamate protecting group and an iodine atom, making it useful in various chemical reactions, particularly in nucleophilic substitution reactions. The compound is known for its hydrophilic properties, which enhance its solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a polyethylene glycol derivative containing an iodine atom. The reaction is carried out under mild acidic conditions to protect the amine group. The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in reagent grade for research purposes and is stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The iodine atom in tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate makes it highly reactive in nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Deprotection: The tert-butyl carbamate group can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the tert-butyl carbamate protecting group.
Major Products Formed:
Nucleophilic Substitution: The major products are the substituted derivatives where the iodine atom is replaced by the nucleophile.
Deprotection: The major product is the free amine derivative.
Scientific Research Applications
Chemistry:
- Used as a PEG linker in the synthesis of bioconjugates and drug delivery systems.
- Facilitates the attachment of various functional groups to biomolecules .
Biology:
- Employed in the modification of proteins and peptides to enhance their solubility and stability.
- Used in the development of biotinylated ligands for specific labeling of live cells .
Medicine:
- Plays a role in the synthesis of prodrugs and targeted drug delivery systems.
- Used in the development of diagnostic agents and imaging probes .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Serves as an intermediate in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate primarily involves its role as a linker and a protecting groupThe tert-butyl carbamate group protects the amine functionality during synthetic transformations and can be removed under mild acidic conditions to reveal the free amine .
Comparison with Similar Compounds
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Contains an amino group instead of an iodine atom, making it less reactive in nucleophilic substitution reactions.
tert-Butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate: Contains an azido group, which can undergo click chemistry reactions.
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: Contains an additional ethylene glycol unit, increasing its hydrophilicity.
Uniqueness: tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate is unique due to its combination of a tert-butyl carbamate protecting group and an iodine atom. This combination allows it to participate in a wide range of chemical reactions, particularly nucleophilic substitution, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-iodoethoxy)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22INO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJHSBOQFJGFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.